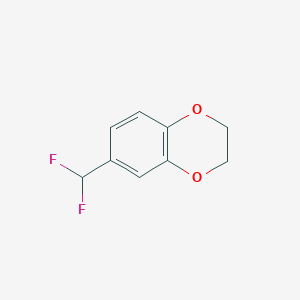

6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine

Description

6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzodioxine ring

Propriétés

IUPAC Name |

6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIZQQPTRCHBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethylborates . The reaction conditions often include the use of oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8) to generate difluoromethyl radicals, which then react with the aromatic ring .

Industrial Production Methods: Industrial production of 6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other parts of the molecule.

Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Ag2O and K2S2O8, reducing agents, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .

Applications De Recherche Scientifique

6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparaison Avec Des Composés Similaires

6-(Difluoromethyl)phenanthridine: This compound shares the difluoromethyl group but has a different core structure, leading to distinct properties and applications.

Difluoromethylated quinones: These compounds also contain the difluoromethyl group and are used in various chemical and biological studies.

Uniqueness: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific ring structure combined with the difluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .

Activité Biologique

6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound belonging to the benzodioxine class, which has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanism of action, and relevant case studies, while providing comprehensive data tables and research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group at the sixth position of the benzodioxine structure, which enhances its lipophilicity and may influence its pharmacological properties. The general structural formula can be represented as follows:

The biological activity of 6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group significantly influences its binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate various signaling pathways involved in cellular processes such as inflammation and cancer progression.

Biological Activities

Research indicates that compounds within the benzodioxine class exhibit diverse biological activities, including:

- Anti-inflammatory properties: The compound has shown effectiveness in inhibiting inflammatory pathways.

- Anticancer effects: It may interfere with cancer cell proliferation through various mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Anticancer | Interference with cancer cell proliferation | |

| Cardiovascular | Potential hypolipemic activity |

Case Studies

Several studies have evaluated the biological activity of related compounds in the benzodioxine class, providing insights into their therapeutic potential.

-

Study on Inhibition of LDL Peroxidation:

A series of 6-substituted benzodioxines demonstrated significant inhibition of human low-density lipoprotein (LDL) copper-induced peroxidation. Some compounds were found to be 5-45 times more active than probucol, a known lipid-lowering agent . -

Calcium Antagonist Properties:

Certain derivatives exhibited calcium antagonist properties comparable to flunarizine, indicating potential applications in cardiovascular therapy . -

Anticancer Activity:

Research on 7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine derivatives revealed strong anticancer activities through modulation of key signaling pathways associated with tumor growth .

Research Findings

Recent publications have highlighted the synthesis and characterization of various 1,4-benzodioxane derivatives. The findings suggest that modifications at specific positions on the benzodioxane core significantly influence biological efficacy.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine | Difluoromethyl group | Anti-inflammatory, anticancer |

| 7-Nitro-2,3-dihydro-1,4-benzodioxine | Nitro group | Known for anticancer properties |

| CCT251236 | Benzamide moiety at position-6 | Inhibitor of heat shock factor 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.